6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a phenethyl group at the 6-position and a thiophen-2-yl substituent at the 4-position. These substituents influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in enzyme inhibition.
Properties
IUPAC Name |
6-(2-phenylethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-15-13(11-21(17)9-8-12-5-2-1-3-6-12)19-18(23)20-16(15)14-7-4-10-24-14/h1-7,10,16H,8-9,11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDQJVVYNFNYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core with a phenethyl and thiophene substituent. Its structural formula can be represented as follows:
This structure is believed to contribute to its biological activity through interactions with various biological targets.
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class can exhibit diverse biological activities through several mechanisms:
- Inhibition of Poly(ADP-ribose) Polymerases (PARPs) : The compound has been shown to inhibit PARP-1 and PARP-2 isoforms, which are involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells by preventing effective DNA repair mechanisms .
- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against mycobacterial infections, particularly those caused by Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall synthesis and function .
- Antiproliferative Effects : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and necrosis. For instance, certain derivatives have exhibited IC50 values in the low micromolar range against pancreatic adenocarcinoma cells .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50/EC50) | Targeted Cells/Organisms |
|---|---|---|
| PARP Inhibition | IC50 < 1 µM | Cancer cells (HeLa, CFPAC-1) |
| Antimycobacterial | Effective | Mycobacterium tuberculosis |
| Antiproliferative | IC50 = 0.79 µM | Pancreatic adenocarcinoma cells |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a potent growth inhibition with an IC50 value of approximately 0.79 µM against CFPAC-1 cells. Mechanistic studies suggested that this effect was associated with apoptosis induction as confirmed by Annexin V assays .
Case Study 2: Antimycobacterial Properties
Another study focused on the compound's efficacy against Mycobacterium tuberculosis. The results demonstrated that it significantly inhibited the growth of mycobacterial strains at concentrations that were non-toxic to mammalian cells. This suggests a promising avenue for developing new treatments for tuberculosis using this compound or its analogs .
Scientific Research Applications
The compound 6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and agricultural sciences.
Anticancer Activity
Recent studies have indicated that pyrrolopyrimidine derivatives exhibit anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation.
- Case Studies : In vitro tests showed significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs.
Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound.
- Studies : Animal models of neurodegenerative diseases have demonstrated that administration of this compound can reduce oxidative stress and neuronal apoptosis.
- Implications : These findings support its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens.
- Testing : In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Use : This suggests possible applications in developing new antibiotics, especially in the context of rising antibiotic resistance.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases.
- Research Findings : Studies have indicated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.
Pest Management
The unique chemical structure of this compound may also find applications in agriculture.
- Biopesticide Development : Preliminary studies suggest that it could be effective against certain agricultural pests, providing an eco-friendly alternative to synthetic pesticides.
- Field Trials : Ongoing research is assessing its efficacy and safety in real-world agricultural settings.
Data Tables
| Application Area | Specific Findings | Potential Benefits |
|---|---|---|
| Anticancer Activity | Cytotoxicity against cancer cell lines | Lead for new cancer therapeutics |
| Neuroprotective Effects | Reduced oxidative stress in models | Potential treatment for neurodegenerative diseases |
| Antimicrobial Properties | Effective against various pathogens | New antibiotic development |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Treatment for inflammatory diseases |
| Pest Management | Efficacy against agricultural pests | Eco-friendly pest control |
Comparison with Similar Compounds
Anti-Diabetic Activity: Substituent Effects
- Key Differences: Phenethyl vs. Thiophen-2-yl vs. 4-Hydroxyphenyl (Position 4): The electron-rich thiophene may alter binding interactions in enzyme pockets compared to the polar 4-hydroxyphenyl group, which forms hydrogen bonds in α-glucosidase inhibition .
Neutrophil Elastase Inhibition: Core Scaffold Utilization
Compounds sharing the pyrrolo[3,4-d]pyrimidine-dione core but with 4-cyanophenyl or 3-trifluoromethylphenyl substituents (e.g., WO060158 A1 ) exhibit neutrophil elastase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
